iRucaparib-AP6 -

iRucaparib-AP6

Catalog Number: EVT-271940
CAS Number:
Molecular Formula: C46H55FN6O11
Molecular Weight: 887.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
iRucaparib-AP6 is a potent and selective small-molecule degrader of PARP1. iRucaparib-AP6 blocks the enzymatic activity of PARP1 in vitro, and PARP1-mediated poly-ADP-ribosylation signaling in intact cells. This strategy mimics PARP1 genetic depletion, which enables the pharmacological decoupling of PARP1 inhibition from PARP1 trapping. Finally, by depleting PARP1, iRucaparib-AP6 protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death. In summary, these compounds represent 'non-trapping' PARP1 degraders that block both the catalytic activity and scaffolding effects of PARP1, providing an ideal approach for the amelioration of the various pathological conditions caused by PARP1 hyperactivation.
Overview

iRucaparib-AP6 is a small molecule compound developed as a selective degrader of the Poly (ADP-ribose) polymerase 1 protein, commonly referred to as PARP1. This compound is part of a class of drugs known as PARP inhibitors, which are primarily used in cancer therapy due to their ability to interfere with DNA repair mechanisms in tumor cells. iRucaparib-AP6 is particularly notable for its ability to induce the degradation of PARP1 rather than merely inhibiting its activity, distinguishing it from traditional PARP inhibitors.

Source

The compound was synthesized and characterized in studies conducted by Wang et al. in 2019, where it was shown to effectively degrade PARP1 in cellular models. The synthesis involved linking a PARP inhibitor, Rucaparib, with an E3 ligase binder, utilizing a covalent chemical linker to enhance its efficacy in degrading PARP1 proteins .

Classification

iRucaparib-AP6 falls under the category of PARP inhibitors and Proteolysis Targeting Chimeras (PROTACs). It is specifically designed to act as a non-trapping PARP1 degrader, which allows it to block both the enzymatic activity of PARP1 and its role in DNA damage response signaling without triggering the typical cytotoxic effects associated with other PARP inhibitors .

Synthesis Analysis

Methods

The synthesis of iRucaparib-AP6 involves several key steps:

  1. Linker Design: A critical aspect of the synthesis is the design of a linker that connects the PARP inhibitor (Rucaparib) with an E3 ligase binder. This linker is essential for the compound's ability to induce protein degradation rather than just inhibition.
  2. Chemical Reactions: The synthesis typically employs standard organic chemistry techniques, including coupling reactions and purification processes such as chromatography to isolate the final product.
  3. Characterization: After synthesis, iRucaparib-AP6 is characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Technical Details

The synthetic route may involve multiple steps, including:

  • Formation of the E3 ligase complex: This allows for targeted ubiquitination of the PARP1 protein.
  • Optimization of linker length and composition: To maximize degradation efficiency while minimizing off-target effects.
Molecular Structure Analysis

Structure

The molecular structure of iRucaparib-AP6 is derived from Rucaparib but modified to include an E3 ligase binding moiety that facilitates its function as a degrader. The specific structural features include:

  • Core Structure: The compound retains the core structure of Rucaparib, which is crucial for its interaction with PARP1.
  • Linker Region: A flexible linker that connects the core structure to the E3 ligase binder, allowing for effective engagement with target proteins.

Data

Molecular weight and structural data are typically obtained through computational modeling and experimental techniques. The exact molecular formula and weight would require specific experimental data from synthesis reports.

Chemical Reactions Analysis

Reactions

iRucaparib-AP6 primarily participates in biochemical reactions involving:

  • Ubiquitination: By binding to an E3 ligase, it facilitates the ubiquitination of PARP1, marking it for proteasomal degradation.
  • Inhibition of PARylation: The compound blocks PARP1's ability to catalyze poly-ADP-ribosylation on target proteins, disrupting DNA repair processes.

Technical Details

The mechanism involves:

  • Binding Affinity: iRucaparib-AP6 exhibits high affinity for both PARP1 and the E3 ligase, ensuring effective degradation.
  • Cellular Impact: In cellular assays, treatment with iRucaparib-AP6 leads to decreased levels of PARP1 protein without significant toxicity compared to traditional inhibitors .
Mechanism of Action

Process

The mechanism through which iRucaparib-AP6 operates involves several key steps:

  1. Binding to PARP1: The compound binds to the catalytic domain of PARP1.
  2. Recruitment of E3 Ligase: The attached E3 ligase binder recruits an E3 ubiquitin ligase complex.
  3. Ubiquitination and Degradation: This recruitment leads to ubiquitination of PARP1, targeting it for proteasomal degradation.

Data

Studies have shown that iRucaparib-AP6 can effectively reduce PARP1 levels in various cell types while maintaining lower levels of DNA damage response activation compared to traditional inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

iRucaparib-AP6 is typically characterized by:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific molecular weight data would need confirmation from synthesis reports.
  • Reactivity Profile: Reactivity with biological targets such as proteins involved in DNA repair pathways.
Applications

Scientific Uses

iRucaparib-AP6 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: As a selective degrader of PARP1, it offers a novel approach for treating cancers that are reliant on DNA repair mechanisms.
  • Research Tool: It serves as an important tool for studying the role of PARP1 in cellular processes and understanding mechanisms underlying DNA damage response pathways.

Properties

Product Name

iRucaparib-AP6

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

Molecular Formula

C46H55FN6O11

Molecular Weight

887.0 g/mol

InChI

InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56)

InChI Key

YHMDCINUVWULST-UHFFFAOYSA-N

SMILES

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5

Solubility

Soluble in DMSO

Synonyms

iRucaparib-AP6

Canonical SMILES

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.